molecular formula C₉H₁₁NO₂ B041386 (R)-3-Amino-3-phenylpropanoic acid CAS No. 13921-90-9

(R)-3-Amino-3-phenylpropanoic acid

Cat. No. B041386
CAS RN: 13921-90-9
M. Wt: 201.65 g/mol
InChI Key: ABEBCTCOPRULFS-DDWIOCJRSA-N
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Description

Synthesis Analysis

The synthesis of (R)-3-Amino-3-phenylpropanoic acid and its derivatives involves complex organic reactions. Shiraiwa et al. (2002) detail a process involving optical resolution using cinchonidine as a resolving agent, followed by O-tosylation and reduction to produce the (R) and (S) forms of the compound (Shiraiwa et al., 2002). Additionally, Yang et al. (2015) describe a synthesis method involving Evans’ auxiliary for controlling stereoselectivity, highlighting the compound's complex chiral synthesis process (Yang et al., 2015).

Scientific Research Applications

  • It is used in resolving racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid and establishing its absolute configuration (Drewes et al., 1992).

  • Applications of R, -diamino acids and their derivatives, including (R)-3-Amino-3-phenylpropanoic acid, extend to fuel cell production, propelling motion in molecular devices, and food chemistry (Viso et al., 2011).

  • Enantiomerically pure (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid are key intermediates in synthesizing pharmaceuticals (Kawasaki et al., 2006).

  • The synthesis of (R)-()- and (S)-(+)-2-amino-1-phenylpropane-3,3,3-d3, derived from (R)-3-Amino-3-phenylpropanoic acid, is useful for studying the effects of amphetamine on the central nervous system (Gal, 1977).

  • Optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, which can be derived from (R)-3-Amino-3-phenylpropanoic acid, has applications in spectroscopy and chromatography (Shiraiwa et al., 2007).

  • It is also useful in obtaining threo-beta-phenylserine and its derivatives (Shiraiwa et al., 2003).

properties

IUPAC Name

(3R)-3-amino-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOYFRCOTPUKAK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-phenylpropanoic acid

CAS RN

13921-90-9
Record name (+)-3-Amino-3-phenylpropanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, β-amino-, (βR)
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Record name 3-Amino-3-phenylpropanoic acid, (R)-
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Synthesis routes and methods

Procedure details

(+)-3-acetylamino-3-phenylpropanoic acid (207 mg, 1.00 mmol) prepared by the same manner as in Example 3 and 2.0 ml of 2M hydrochloric acid were added to a 30-ml two-necked flask equipped with a stirrer and heated to reflux for 3 hours. After 3 hours, 1 drop of concentrated hydrochloric acid was added to the reaction solution using a Pasteur pipette and the mixture was heated to reflux for 2 hours more. After completion of the reaction, the reaction solution was evaporated to dryness in vacuo, and the resulting residue was washed with a mixed solvent of methanol/diisopropyl and recrystallized from a mixed solvent of 2-propanol/99% ethanol to give 79 mg (0.392 mmol) of (+)-3-amino-3-phenylpropanoic acid hydrochloride in a yield of 39.2% (melting point: 195 to 196° C., [α]D=−3.03° (c=1.0, methanol)).
Quantity
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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